1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine is a compound that features both imidazole and pyrazole rings in its structure. This unique combination of heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-imidazole with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. For instance, a common synthetic route might involve the alkylation of 1-ethyl-1H-imidazole with a pyrazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole-pyrazole ketone, while reduction could produce an imidazole-pyrazole alcohol.
Scientific Research Applications
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the pyrazole component.
1H-pyrazol-4-amine: Contains the pyrazole ring but lacks the imidazole component.
1-ethyl-1H-pyrazole: Similar structure but without the imidazole ring.
Uniqueness
1-ethyl-N-(1H-imidazol-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both imidazole and pyrazole rings. This dual-ring structure can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-N-(1H-imidazol-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-2-14-7-8(5-13-14)12-6-9-10-3-4-11-9/h3-5,7,12H,2,6H2,1H3,(H,10,11) |
InChI Key |
JWKIKSHSNZHDHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=NC=CN2 |
Origin of Product |
United States |
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